Cas no 1178839-12-7 (1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol)

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol is a structurally distinct tetrahydroisoquinoline derivative featuring an amino substituent at the 5-position and a tertiary alcohol moiety. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of central nervous system (CNS) targeting agents. The presence of both amino and hydroxyl functional groups enhances its utility in further derivatization, enabling the introduction of diverse pharmacophores. Its rigid tetrahydroisoquinoline scaffold may contribute to selective receptor binding, while the 2-methylpropan-2-ol side chain could influence solubility and metabolic stability. The compound's synthetic accessibility and modular structure make it a valuable building block for drug discovery efforts.
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol structure
1178839-12-7 structure
商品名:1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
CAS番号:1178839-12-7
MF:C13H20N2O
メガワット:220.310703277588
CID:4575415
PubChem ID:57493275

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 2(1H)-Isoquinolineethanol, 5-amino-3,4-dihydro-α,α-dimethyl-
    • 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
    • 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
    • インチ: 1S/C13H20N2O/c1-13(2,16)9-15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,16H,6-9,14H2,1-2H3
    • InChIKey: NORGSCFXDSAMOJ-UHFFFAOYSA-N
    • ほほえんだ: NC1C=CC=C2CN(CC(O)(C)C)CCC=12

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-133652-5.0g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95%
5g
$1707.0 2023-06-08
Enamine
EN300-133652-0.25g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95%
0.25g
$292.0 2023-06-08
Enamine
EN300-133652-0.05g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95%
0.05g
$138.0 2023-06-08
TRC
A631748-10mg
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7
10mg
$ 95.00 2022-06-07
Enamine
EN300-133652-5000mg
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95.0%
5000mg
$1707.0 2023-09-30
Enamine
EN300-133652-100mg
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95.0%
100mg
$205.0 2023-09-30
Enamine
EN300-133652-50mg
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95.0%
50mg
$138.0 2023-09-30
Enamine
EN300-133652-1000mg
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95.0%
1000mg
$589.0 2023-09-30
Enamine
EN300-133652-2500mg
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95.0%
2500mg
$1154.0 2023-09-30
Aaron
AR01A7CF-500mg
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
1178839-12-7 95%
500mg
$658.00 2025-02-09

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol 関連文献

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-olに関する追加情報

Comprehensive Guide to 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol (CAS No. 1178839-12-7): Properties, Applications, and Market Insights

The compound 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol (CAS No. 1178839-12-7) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. This article delves into its structural characteristics, synthesis pathways, applications, and emerging trends in scientific and industrial usage. With increasing interest in tetrahydroisoquinoline derivatives for drug discovery, this compound has garnered attention for its unique properties.

Chemical Structure and Properties: The molecule features a tetrahydroisoquinoline core linked to a 2-methylpropan-2-ol moiety via an amino group. Its molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol. The presence of the amino group at the 5-position enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound exhibits moderate solubility in polar solvents like ethanol and DMSO, which is crucial for its applications in medicinal chemistry.

Synthesis and Optimization: Researchers have explored various synthetic routes to produce 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol. One common method involves the reductive amination of 5-nitro-1,2,3,4-tetrahydroisoquinoline followed by alkylation with 2-methyloxirane. Recent advancements focus on optimizing yield and purity, leveraging green chemistry principles to reduce environmental impact. These innovations align with the growing demand for sustainable synthesis in the pharmaceutical industry.

Applications in Drug Discovery: The compound’s structural motif is prevalent in bioactive molecules targeting central nervous system (CNS) disorders. Its tetrahydroisoquinoline scaffold is found in compounds with potential dopamine receptor modulation activity, sparking interest in neurodegenerative disease research. Additionally, derivatives of this molecule are being investigated for their role in cancer therapeutics, particularly as kinase inhibitors. The versatility of CAS 1178839-12-7 underscores its importance in high-throughput screening libraries.

Market Trends and Research Hotspots: The global demand for pharmaceutical intermediates like 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol is driven by the expanding biopharmaceutical sector. Key players are investing in custom synthesis services to meet the needs of drug developers. Recent publications highlight its utility in fragment-based drug design (FBDD), a trending approach in precision medicine. Analysts project steady growth for this niche market, with a CAGR of 6-8% over the next five years.

Safety and Handling: While not classified as hazardous, standard laboratory precautions should be followed when handling CAS 1178839-12-7. Proper ventilation and personal protective equipment (PPE) are recommended. The compound’s stability under ambient conditions makes it suitable for long-term storage, provided it is kept in a cool, dry environment away from strong oxidizers.

Future Prospects: As AI-driven drug discovery gains traction, the role of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol is expected to expand. Computational models are increasingly used to predict its interactions with biological targets, accelerating hit-to-lead optimization. Collaborations between academia and industry are likely to unlock novel applications, particularly in orphan drug development for rare diseases.

In summary, 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol (CAS No. 1178839-12-7) represents a promising scaffold in modern drug development. Its multifaceted applications, coupled with advancements in synthetic methodology and computational chemistry, position it as a compound of enduring relevance in the life sciences.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd